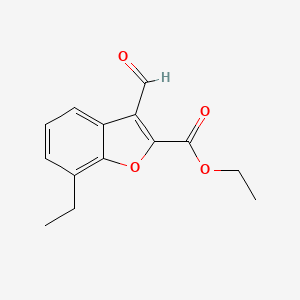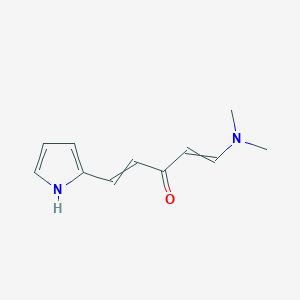
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide is a synthetic organic compound belonging to the tetrazole family Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of nitrile intermediates with azides, followed by subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide: shares similarities with other tetrazole derivatives, such as 5-substituted tetrazoles and 1H-tetrazoles.
Imidazole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113963-89-6 |
|---|---|
Molekularformel |
C16H23N5O2 |
Molekulargewicht |
317.39 g/mol |
IUPAC-Name |
N,N-dibutyl-5-oxo-4-phenyltetrazole-1-carboxamide |
InChI |
InChI=1S/C16H23N5O2/c1-3-5-12-19(13-6-4-2)15(22)21-16(23)20(17-18-21)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
IABQPPDYWYCTMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)N1C(=O)N(N=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
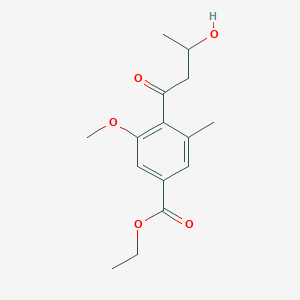
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

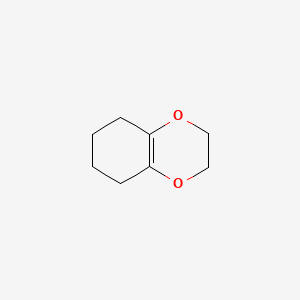

![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
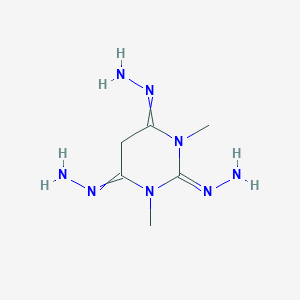
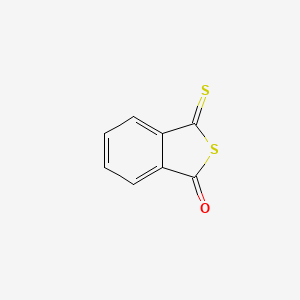
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
